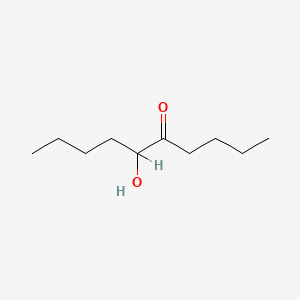

6-Hydroxy-5-decanone

Description

Properties

IUPAC Name |

6-hydroxydecan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-7-9(11)10(12)8-6-4-2/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLDHCIQVZTBQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)CCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884318 | |

| Record name | 5-Decanone, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6540-98-3 | |

| Record name | 6-Hydroxy-5-decanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6540-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Decanone, 6-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006540983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Decanone, 6-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Decanone, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxydecan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Hydroxy-5-decanone

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the chemical properties of 6-Hydroxy-5-decanone. This document is meticulously crafted for researchers, scientists, and professionals in drug development who require a deep and practical understanding of this versatile α-hydroxy ketone. Our approach transcends a mere recitation of facts; instead, we delve into the causality behind its chemical behavior, offering field-proven insights to empower your research and development endeavors. The protocols and data presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Molecular Architecture and Physicochemical Profile

This compound, also known as valeroin, is an organic molecule belonging to the α-hydroxy ketone (or acyloin) class of compounds.[1] Its structure features a ten-carbon aliphatic chain with a ketone functional group at the 5-position and a hydroxyl group on the adjacent (alpha) carbon, the 6-position.[2] This arrangement of functional groups is the cornerstone of its chemical reactivity and potential applications.

The fundamental properties of this compound are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₂ | [2] |

| Molecular Weight | 172.27 g/mol | [2] |

| CAS Number | 6540-98-3 | [2] |

| IUPAC Name | 6-hydroxydecan-5-one | [2] |

| Boiling Point | 213.25 °C (estimated) | [3] |

| Flash Point | 84.90 °C (estimated) | [3] |

| logP (o/w) | 2.758 (estimated) | [3] |

Synthesis and Purification: A Practical Approach

While specific literature detailing a singular, optimized synthesis of this compound is sparse, its α-hydroxy ketone motif points towards well-established synthetic strategies. The Acyloin condensation of esters is a classic and effective method for the preparation of such compounds.[4][5][6][7]

Proposed Synthesis via Acyloin Condensation

The Acyloin condensation involves the reductive coupling of two carboxylic esters using metallic sodium.[4] For the synthesis of this compound, the logical starting material would be an ester of pentanoic acid, such as ethyl pentanoate.

// Invisible nodes and edges for layout node [style=invis, width=0]; edge [style=invis]; Reaction [shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Acyloin\nCondensation"]; Intermediate [label="Dianion Intermediate", shape=point]; Workup_Step [label="1,2-Diketone Intermediate", shape=point]; } figcaption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }

Experimental Protocol:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The entire apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Initiation: Dry toluene is added to the flask, followed by finely dispersed sodium metal. The mixture is heated to reflux with vigorous stirring to maintain a fine suspension of sodium.

-

Ester Addition: A solution of ethyl pentanoate in dry toluene is added dropwise from the dropping funnel to the refluxing suspension over a period of several hours.

-

Reaction Monitoring: The reaction progress is monitored by the disappearance of the starting ester, which can be tracked by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching and Work-up: After the reaction is complete, the mixture is cooled to room temperature, and any excess sodium is carefully quenched by the slow addition of ethanol. The resulting mixture is then poured into a beaker containing ice and water. The aqueous layer is acidified with a dilute mineral acid (e.g., HCl or H₂SO₄).

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification by Column Chromatography

The crude this compound is typically purified by flash column chromatography on silica gel.[8][9]

Protocol:

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude product is dissolved in a minimal amount of the elution solvent and loaded onto the column.

-

Elution: The product is eluted using a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent. The polarity of the eluent is gradually increased to facilitate the separation of the desired product from less polar impurities and any unreacted starting materials.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

-

Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified product.

Spectroscopic Elucidation

The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.[10]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The expected chemical shifts and multiplicities are crucial for structural verification.

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (C1, C10) | 0.9 | Triplet | 6H |

| -CH₂- (C2, C9) | 1.3 | Sextet | 4H |

| -CH₂- (C3, C8) | 1.5 | Quintet | 4H |

| -CH₂-C=O (C4) | 2.4 | Triplet | 2H |

| -OH | Variable (broad singlet) | Singlet | 1H |

| -CH(OH)- (C6) | 4.1 | Triplet | 1H |

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and concentration.[11]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| -CH₃ (C1, C10) | ~14 |

| -CH₂- (C2, C9) | ~22 |

| -CH₂- (C3, C8) | ~27 |

| -CH₂- (C4) | ~35 |

| -CH(OH)- (C6) | ~75 |

| C=O (C5) | ~210 |

Note: The carbonyl carbon (C5) will appear significantly downfield due to the deshielding effect of the oxygen atom.[12][13]

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in this compound.[14]

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (alcohol) | 3600 - 3200 | Strong, broad band indicative of hydrogen bonding.[15][16][17] |

| C-H (alkane) | 3000 - 2850 | Medium to strong, sharp bands. |

| C=O (ketone) | 1725 - 1705 | Strong, sharp band characteristic of a saturated ketone.[15] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

The fragmentation of α-hydroxy ketones is often characterized by α-cleavage adjacent to the carbonyl group.[18][19][20][21][22] This would lead to the formation of characteristic acylium ions. The loss of water from the molecular ion is also a common fragmentation pathway for alcohols.

Chemical Reactivity and Potential Applications

The chemical behavior of this compound is dictated by the interplay between its hydroxyl and ketone functionalities.

Reactivity of the α-Hydroxy Ketone Moiety

-

Oxidation: The secondary alcohol can be oxidized to a 1,2-diketone using mild oxidizing agents.[1][23]

-

Reduction: The ketone can be reduced to a secondary alcohol, forming a 1,2-diol.[1][23]

-

Rearrangement: Under basic or acidic conditions, α-hydroxy ketones can undergo rearrangement reactions.[1][23]

-

Tautomerism and Enolization: The presence of α-hydrogens allows for tautomerization to the enol form, which can be important in its reactivity.

Applications in Drug Development and Organic Synthesis

α-Hydroxy ketones are valuable intermediates in organic synthesis and drug development.[24][25] Their bifunctional nature allows for a wide range of chemical transformations.

-

Chiral Building Blocks: The hydroxyl group can be used to introduce chirality, making them useful synthons for the asymmetric synthesis of more complex molecules.[26][27]

-

Precursors to Bioactive Molecules: The α-hydroxy ketone motif is found in various natural products and biologically active compounds.[28][29][30] Long-chain hydroxy ketones, in particular, have been identified in natural sources and may possess interesting biological activities.[29]

Conclusion

This compound represents a molecule of significant interest due to its versatile α-hydroxy ketone functional group. This guide has provided a comprehensive overview of its chemical properties, including a plausible and detailed synthetic and purification protocol, a thorough analysis of its spectroscopic characteristics, and an insightful discussion of its reactivity and potential applications. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers, facilitating further exploration and innovation in the fields of organic synthesis and drug discovery.

References

- 1. Acyloin - Wikipedia [en.wikipedia.org]

- 2. 5-Decanone, 6-hydroxy- | C10H20O2 | CID 110894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 5. bspublications.net [bspublications.net]

- 6. Acyloin Condensation [organic-chemistry.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Separation of Hydroxyacetone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. orgsyn.org [orgsyn.org]

- 10. spectrabase.com [spectrabase.com]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 14. 5-Decanone, 6-hydroxy-(27620-76-4) IR Spectrum [chemicalbook.com]

- 15. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Acyloin [chemeurope.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. α-Hydroxy ketones as useful templates in asymmetric reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. Naturally occurring long-chain beta-hydroxyketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to 6-Hydroxy-5-decanone: Synthesis, Characterization, and Potential Applications

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of 6-Hydroxy-5-decanone, a bifunctional organic molecule belonging to the class of α-hydroxy ketones. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. It will delve into the core chemical and physical properties of this compound, detail its synthesis through a validated protocol, explore its structural characterization using modern spectroscopic techniques, and discuss its potential applications based on the known bioactivities of related compounds.

Core Compound Identification and Properties

Chemical Identity:

-

Systematic Name: this compound

-

CAS Number: 6540-98-3

-

Molecular Formula: C₁₀H₂₀O₂

-

Molecular Weight: 172.27 g/mol [1]

-

Synonyms: 5-Decanone, 6-hydroxy-; Valeroin[1]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 172.27 g/mol | PubChem[1] |

| Molecular Formula | C₁₀H₂₀O₂ | PubChem[1] |

| Boiling Point | 122 °C at 73 mmHg | SpectraBase[2] |

| InChI Key | ORLDHCIQVZTBQQ-UHFFFAOYSA-N | Sigma-Aldrich |

| Purity (Typical) | ≥97% | Sigma-Aldrich |

Chemical Structure and Stereochemistry

This compound possesses a ten-carbon aliphatic chain with a ketone functional group at the 5th position and a hydroxyl group on the adjacent carbon (the α-position), making it an α-hydroxy ketone. The presence of a stereocenter at the 6th carbon atom means that this compound can exist as two enantiomers, (R)-6-Hydroxy-5-decanone and (S)-6-Hydroxy-5-decanone. The stereochemistry of this chiral center can significantly influence its biological activity and its utility as a chiral building block in asymmetric synthesis.[][4]

Caption: Chemical structure of this compound. The asterisk (*) indicates the chiral center.

Synthesis of this compound via Aldol Condensation

The most direct and widely applicable method for the synthesis of α-hydroxy ketones, such as this compound, is the aldol condensation. This reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound. For the synthesis of this compound, a crossed aldol condensation between pentanal and the enolate of 2-pentanone would be a logical approach.

Mechanistic Rationale

The base-catalyzed aldol condensation proceeds through the following key steps:

-

Enolate Formation: A base, typically a hydroxide or alkoxide, abstracts an acidic α-hydrogen from one of the carbonyl compounds (in this case, 2-pentanone) to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second carbonyl compound (pentanal). This step forms a new carbon-carbon bond and results in an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is subsequently protonated by a protic solvent (e.g., water or ethanol) to yield the final β-hydroxy ketone product, which in this specific synthesis is our target molecule, this compound.

Caption: Workflow for the synthesis of this compound via aldol condensation.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established methods for aldol condensations.[5][6][7]

Materials:

-

2-Pentanone

-

Pentanal

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-pentanone (1 equivalent) in 95% ethanol (100 mL). Cool the solution to 0-5 °C in an ice bath.

-

Base Addition: Slowly add a 2 M aqueous solution of sodium hydroxide (1.2 equivalents) to the stirred solution of 2-pentanone over 15 minutes, maintaining the temperature below 10 °C.

-

Aldehyde Addition: Add pentanal (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 5-10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding 1 M HCl until the solution is neutral (pH ~7).

-

Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

-

Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl and methylene protons of the butyl and pentyl chains. A key signal would be the methine proton at the 6th position, which would likely appear as a multiplet due to coupling with the adjacent methylene protons. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon (C5) will have a characteristic downfield chemical shift in the range of 200-220 ppm. The carbon bearing the hydroxyl group (C6) will appear in the range of 60-80 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

A strong, sharp absorption band around 1710 cm⁻¹ due to the C=O stretching vibration of the ketone.

-

Absorption bands in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching of the aliphatic chains.

The NIST Chemistry WebBook provides reference IR spectra for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z = 172. Characteristic fragmentation patterns would involve cleavage adjacent to the carbonyl and hydroxyl groups. The NIST Chemistry WebBook also contains mass spectral data for this compound.

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented in the literature, the broader class of α-hydroxy ketones are valuable intermediates and possess interesting biological activities.

-

Chiral Building Blocks: As a chiral molecule, enantiomerically pure forms of this compound can serve as valuable building blocks in the asymmetric synthesis of complex natural products and pharmaceuticals.[][4] The stereocenter can be used to control the stereochemistry of subsequent reactions.

-

Pharmaceutical and Agrochemical Synthesis: α-Hydroxy ketones are common structural motifs in a variety of biologically active compounds. They can serve as precursors for the synthesis of more complex molecules with potential therapeutic or agricultural applications. For instance, some studies have investigated the biological activities of related hydroxydecyl-benzoquinones.[8]

-

Flavor and Fragrance Industry: Although one source suggests it is not for fragrance or flavor use, other long-chain ketones and alcohols are widely used in these industries. Further investigation into the organoleptic properties of this compound could reveal potential applications.

-

Cosmeceuticals: A structurally related compound, hydroxymethoxyphenyl decanone, is used in cosmetic formulations as a potent antioxidant and to boost the skin's own production of hyaluronic acid. This suggests that this compound could be investigated for similar dermatological applications.

Conclusion

This compound is a readily accessible α-hydroxy ketone with interesting structural features. Its synthesis can be reliably achieved through the well-established aldol condensation reaction. The presence of both a ketone and a hydroxyl group, along with a chiral center, makes it a versatile molecule with potential applications as a chiral building block in organic synthesis and as a lead compound for the development of new pharmaceuticals and other specialty chemicals. Further research into the biological activities of its individual enantiomers is warranted to fully explore its potential.

References

- 1. 5-Decanone, 6-hydroxy- | C10H20O2 | CID 110894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 4. Chiral Building Blocks Selection - Enamine [enamine.net]

- 5. amherst.edu [amherst.edu]

- 6. webassign.net [webassign.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis, metabolism, and in vitro biological activities of 6-(10-hydroxydecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (CV-2619)-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 6-Hydroxy-5-decanone and its Analogs: From Synthesis to Biological Potential

Abstract

This technical guide addresses the inquiry into the natural occurrence of this compound. Contrary to the initial premise, current chemical databases indicate that this compound is not a known natural product[1]. Acknowledging this, the guide shifts focus to provide a comprehensive resource for researchers, scientists, and drug development professionals. It details the chemical synthesis and physicochemical properties of this compound. Furthermore, it offers an in-depth exploration of structurally related, naturally occurring α-hydroxy ketones, covering their biosynthesis, established biological activities, and analytical methodologies. This guide serves as a foundational document for stimulating further research into the synthesis of this compound derivatives and the exploration of their potential pharmacological applications.

This compound: Addressing the Question of Natural Occurrence

A thorough review of chemical literature and databases indicates that this compound has not been identified as a naturally occurring compound[1]. While the broader class of ketones and hydroxy ketones are widespread in nature, this specific molecule has, to date, only been described as a synthetic chemical entity[1][2]. This guide, therefore, aims to provide a valuable resource by first characterizing the synthetic compound and then exploring the rich and diverse world of its structural analogs found in nature.

Synthesis and Physicochemical Properties of this compound

This compound, an α-hydroxy ketone (also known as an acyloin), is a valuable synthetic building block in organic chemistry[3]. Its structure, featuring both a hydroxyl and a ketone functional group in close proximity, allows for a variety of chemical transformations.

Chemical Synthesis

The synthesis of α-hydroxy ketones like this compound can be achieved through several established organic chemistry reactions. A common approach is the acyloin condensation of esters.

Conceptual Synthetic Pathway for this compound:

Caption: A conceptual workflow for the synthesis of this compound via acyloin condensation.

Experimental Protocol: Acyloin Condensation for this compound Synthesis (Generalized)

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add dry toluene to a reaction flask equipped with a reflux condenser and a mechanical stirrer.

-

Dispersion of Sodium: Add finely cut sodium metal to the toluene and heat to reflux with vigorous stirring to create a fine dispersion of molten sodium.

-

Ester Addition: Cool the mixture slightly below reflux and add a solution of methyl pentanoate in dry toluene dropwise over several hours. The reaction mixture will typically turn viscous and colored.

-

Reaction: After the addition is complete, continue to heat the mixture at reflux with stirring for an additional period to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture in an ice bath and cautiously add ethanol to destroy any unreacted sodium, followed by the slow addition of water.

-

Workup: Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₂ | [2][4] |

| Molecular Weight | 172.26 g/mol | [4] |

| CAS Number | 6540-98-3 | [2] |

| IUPAC Name | 6-hydroxydecan-5-one | [4] |

| Boiling Point (est.) | 213.25 °C @ 760 mm Hg | [1] |

| Flash Point (est.) | 84.90 °C | [1] |

| logP (o/w) (est.) | 2.758 | [1] |

| Purity (typical) | 97% | [2] |

Natural Occurrence of Structurally Related α-Hydroxy Ketones

While this compound itself is not found in nature, the α-hydroxy ketone motif is present in a wide array of natural products from various sources, including plants, fungi, and bacteria. These compounds play diverse roles in their host organisms, from flavor and aroma constituents to signaling molecules and metabolic intermediates.

-

In Plants: Many plants produce α-hydroxy ketones as part of their essential oils and secondary metabolites. For example, certain aromatic hydroxy ketones are precursors in the biosynthesis of flavonoids and other polyphenolic compounds[5].

-

In Fungi and Bacteria: Microorganisms are a rich source of α-hydroxy ketones. For instance, Zygosaccharomyces bisporus is known to produce both aliphatic and aromatic α-hydroxy ketones[6]. Butanediol dehydrogenase from Bacillus clausii can synthesize α-hydroxy ketones through the reduction of diketones[7]. These compounds can act as flavor molecules or pheromones[7]. Fungi also produce complex polyhydroxy-polyketides which can feature α-hydroxy ketone functionalities[8].

-

In Insects: Some α-hydroxy ketones serve as pheromones in insects, mediating communication and mating behaviors[7].

Biosynthesis of Naturally Occurring α-Hydroxy Ketones

The biosynthesis of α-hydroxy ketones in nature is varied and often involves enzymatic reactions that introduce the hydroxyl group adjacent to a carbonyl group.

A Representative Biosynthetic Pathway:

Caption: A simplified diagram of the biosynthesis of an α-hydroxy ketone via enzymatic reduction of a diketone.

The biosynthesis of these compounds is often highly stereoselective, producing a single enantiomer of the chiral α-hydroxy ketone[7]. This is a key feature of biocatalysis that is often challenging to replicate with traditional chemical synthesis.

Biological Activities and Potential Applications

The biological activities of naturally occurring α-hydroxy ketones are diverse and depend on their specific structures.

-

Antimicrobial and Antifungal Activity: Many natural products containing the α-hydroxy ketone moiety exhibit antimicrobial and antifungal properties[9][10]. This makes them and their synthetic analogs interesting candidates for the development of new anti-infective agents.

-

Cytotoxic and Anticancer Activity: Certain terpenoid lactones, which can contain hydroxy ketone functionalities, have shown promising cytotoxic and anticancer activities[9].

-

Flavor and Fragrance: As mentioned, many α-hydroxy ketones are important flavor and aroma compounds in foods and beverages[7].

-

Pharmaceutical Intermediates: Aromatic hydroxy ketones are important intermediates in the synthesis of pharmaceuticals like paracetamol and aspirin[5].

Given the biological activities of its structural analogs, it is plausible that this compound and its derivatives could exhibit interesting pharmacological properties. However, to the best of our knowledge, the biological activity of this compound has not been extensively studied. This represents a potential area for future research.

Analytical Methodologies

The detection and quantification of α-hydroxy ketones from various matrices require sensitive and specific analytical methods.

Extraction

The extraction of α-hydroxy ketones from natural sources typically involves solvent extraction, with the choice of solvent depending on the polarity of the target compound and the nature of the matrix.

Detection and Quantification

Several analytical techniques can be used for the detection and quantification of α-hydroxy ketones:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds like many aliphatic α-hydroxy ketones. Derivatization may sometimes be necessary to improve volatility and chromatographic performance.

-

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile or thermally labile α-hydroxy ketones. Derivatization with a chromophore-containing reagent, such as 2,4-dinitrophenylhydrazine (DNPH), is often employed to allow for sensitive UV detection[11][12].

-

Spectrophotometric Assays: The bicinchoninic acid (BCA) assay has been shown to be effective for the quantification of compounds containing the α-hydroxy ketone structure[13].

Experimental Protocol: HPLC Analysis of Ketones (General)

-

Sample Preparation: Extract the sample containing the α-hydroxy ketones with a suitable organic solvent.

-

Derivatization (if necessary): React the extract with a solution of 2,4-dinitrophenylhydrazine in an acidic medium to form the corresponding hydrazones.

-

Chromatographic Separation: Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18). Use a mobile phase gradient of acetonitrile and water to separate the different hydrazones.

-

Detection: Monitor the column effluent with a UV detector at a wavelength of approximately 370 nm[11].

-

Quantification: Prepare a calibration curve using standards of known concentrations of the target α-hydroxy ketone hydrazones to quantify the amount in the sample.

Conclusion and Future Directions

While this compound is not a known natural product, the study of this compound and its structural analogs holds significant promise for researchers in chemistry and drug development. The α-hydroxy ketone functional group is a key feature of many biologically active natural products.

Future research in this area could focus on:

-

Screening of Natural Sources: Despite current knowledge, it is still possible that this compound or its isomers could be discovered in a natural source. Advanced analytical techniques could be employed to screen a wide variety of organisms.

-

Synthesis of Derivatives: The synthesis of a library of this compound derivatives with varying chain lengths and functional groups could lead to the discovery of novel compounds with interesting biological activities.

-

Biological Screening: A comprehensive biological screening of this compound and its derivatives against a panel of targets (e.g., cancer cell lines, microbial strains) could uncover potential therapeutic applications.

-

Biocatalysis: The use of enzymes, such as dehydrogenases, to synthesize chiral this compound and its analogs could provide an efficient and environmentally friendly route to these compounds.

This technical guide provides a solid foundation for researchers interested in exploring the chemistry and potential applications of this compound and the broader class of α-hydroxy ketones.

References

- 1. This compound, 6540-98-3 [thegoodscentscompany.com]

- 2. This compound | 6540-98-3 [sigmaaldrich.com]

- 3. Hydroxy ketone - Wikipedia [en.wikipedia.org]

- 4. 5-Decanone, 6-hydroxy- | C10H20O2 | CID 110894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. (PDF) Formation of Aliphatic and Aromatic Α-Hydroxy Ketones [research.amanote.com]

- 7. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. epa.gov [epa.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. A mechanistic analysis of the quantitation of α-hydroxy ketones by the bicinchoninic acid assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Biosynthetic Blueprint of 6-Hydroxy-5-decanone: A Technical Guide for Novel Pathway Discovery

Foreword: Navigating the Uncharted Territory of Natural Product Biosynthesis

In the realm of drug discovery and metabolic engineering, the uncharacterized biosynthetic pathways of novel bioactive compounds represent both a formidable challenge and a treasure trove of opportunity. 6-Hydroxy-5-decanone, a molecule with potential yet underexplored biological activities, falls squarely into this category. The current body of scientific literature lacks a defined biosynthetic route for this hydroxyketone. This guide, therefore, is not a retrospective summary of established knowledge. Instead, it serves as a forward-looking technical roadmap for researchers, scientists, and drug development professionals. Herein, we will leverage established principles of microbial and plant biochemistry to propose a plausible biosynthetic pathway for this compound and outline a rigorous, multi-faceted experimental strategy to validate this hypothesis. As your partner in scientific exploration, we aim to provide not just the "what" but the "why" behind each proposed step, fostering a deep, causal understanding of the experimental choices that lie ahead.

Part 1: A Proposed Biosynthetic Pathway for this compound

The chemical structure of this compound, a ten-carbon chain with a ketone at position 5 and a hydroxyl group at position 6, strongly suggests a genesis from fatty acid or polyketide biosynthesis. Both pathways utilize acetyl-CoA as a fundamental building block to construct carbon chains.[1][2] We propose a pathway rooted in the principles of fatty acid biosynthesis, with subsequent modifications by tailoring enzymes to yield the final product.

Precursor Supply: The Foundation of the Carbon Skeleton

The biosynthesis is hypothesized to initiate from primary metabolism, specifically the fatty acid synthesis (FAS) pathway. The core precursors are:

-

One molecule of Butyryl-CoA: This will form the C1-C4 portion of the final molecule. Butyryl-CoA is an intermediate in the fatty acid synthesis cycle.

-

Three molecules of Malonyl-CoA: These will serve as the two-carbon extender units, ultimately forming C5-C10. Malonyl-CoA is produced from the carboxylation of acetyl-CoA by the enzyme acetyl-CoA carboxylase.[3][4]

The availability of these precursors is intrinsically linked to the central carbon metabolism of the producing organism. High glucose levels generally promote the production of acetyl-CoA and, subsequently, malonyl-CoA, driving fatty acid synthesis.[3]

Core Biosynthesis: Assembly of the Decanoyl Chain

The assembly of the ten-carbon backbone likely proceeds via the iterative, cyclical reactions of the Fatty Acid Synthase (FAS) complex.[2][5] This multi-enzyme system catalyzes the sequential condensation of malonyl-CoA with a growing acyl chain.

-

Initiation: The process begins with the loading of butyryl-CoA onto the acyl carrier protein (ACP) of the FAS complex.

-

Elongation Cycles:

-

Condensation: The butyryl group is condensed with a malonyl-ACP, releasing CO2 and forming a β-ketoacyl-ACP intermediate.[5]

-

Reduction: The β-keto group is reduced to a hydroxyl group by a ketoreductase (KR) domain, utilizing NADPH as a cofactor.[4]

-

Dehydration: A dehydratase (DH) domain removes the hydroxyl group, creating a double bond.

-

Reduction: An enoyl reductase (ER) domain reduces the double bond, yielding a saturated acyl-ACP, now elongated by two carbons.

-

-

Termination: This cycle repeats three times, each time adding a two-carbon unit from malonyl-CoA, to generate a ten-carbon chain, decanoyl-ACP.

Tailoring and Release: The Genesis of the Hydroxyketone Moiety

This is the critical juncture where the pathway diverges from standard fatty acid synthesis to produce this compound. We propose the following enzymatic steps:

-

Hydroxylation: A specific monooxygenase, likely a cytochrome P450, introduces a hydroxyl group at the C6 position of the decanoyl-ACP intermediate. The regioselectivity of this enzyme is paramount.

-

Oxidation: A dehydrogenase then oxidizes the hydroxyl group at the C5 position to a ketone.

-

Thioesterase-mediated Release: A specialized thioesterase (TE) hydrolyzes the 6-hydroxy-5-decanoyl chain from the ACP, releasing the final product, this compound.

The interplay and order of these tailoring reactions will be a key area of investigation.

Below is a Graphviz diagram illustrating the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway for this compound.

Part 2: Experimental Validation and Pathway Elucidation

A robust and multi-pronged approach is necessary to experimentally validate the proposed biosynthetic pathway. The following protocols are designed to be self-validating, with each experiment providing a piece of the puzzle that, when assembled, will provide a comprehensive picture of the biosynthesis of this compound.

Isotopic Labeling Studies: Tracing the Carbon Flow

Isotopic labeling is a powerful technique to trace the origin of the carbon atoms in a target molecule.[6]

Protocol: ¹³C-Labeling Experiment

-

Culture Preparation: Cultivate the producing organism (if known, otherwise a candidate organism) in a defined medium.

-

Precursor Feeding: Supplement parallel cultures with ¹³C-labeled precursors:

-

[1-¹³C]acetate

-

[2-¹³C]acetate

-

[U-¹³C]butyrate

-

-

Extraction and Purification: After a suitable incubation period, extract the secondary metabolites and purify this compound using chromatographic techniques (e.g., HPLC).

-

NMR Analysis: Analyze the purified compound by ¹³C-NMR spectroscopy. The incorporation and position of the ¹³C labels will confirm the precursor units and the folding pattern of the polyketide chain.[7]

-

Data Interpretation:

-

Feeding with [1-¹³C]acetate should label alternating carbons in the decanone backbone.

-

Feeding with [2-¹³C]acetate should label the other set of alternating carbons.

-

Feeding with [U-¹³C]butyrate should result in a block labeling of the first four carbons.

-

Table 1: Expected ¹³C-Labeling Patterns

| Labeled Precursor | Expected Labeled Carbons in this compound |

| [1-¹³C]acetate | C1, C3, C5, C7, C9 |

| [2-¹³C]acetate | C2, C4, C6, C8, C10 |

| [U-¹³C]butyrate | C1, C2, C3, C4 |

Genetic Approaches: Identifying the Biosynthetic Gene Cluster

If the producing organism's genome is sequenced, bioinformatic analysis can be used to identify a putative biosynthetic gene cluster (BGC) for this compound.

Workflow: Genome Mining and Gene Knockout

-

Genome Mining: Search the genome for genes encoding a Fatty Acid Synthase or Polyketide Synthase, along with genes for tailoring enzymes such as cytochrome P450s, dehydrogenases, and thioesterases, clustered together.

-

Gene Knockout: Once a candidate BGC is identified, create targeted knockouts of key genes (e.g., the core synthase, the P450 monooxygenase) using CRISPR-Cas9 or homologous recombination.

-

Metabolite Analysis: Compare the metabolite profiles of the wild-type and mutant strains using LC-MS. The disappearance of this compound in the mutant strain would strongly implicate the knocked-out gene in its biosynthesis.

-

Complementation: Re-introduce the knocked-out gene into the mutant strain. Restoration of this compound production would confirm the gene's function.

Caption: Experimental workflow for gene function validation.

Heterologous Expression and In Vitro Reconstitution: Confirming Enzyme Function

To definitively determine the function of each enzyme in the proposed pathway, heterologous expression and in vitro reconstitution are the gold standards.

Protocol: In Vitro Enzymatic Assays

-

Gene Cloning and Expression: Clone the genes for the putative tailoring enzymes (monooxygenase, dehydrogenase, thioesterase) into an expression vector (e.g., in E. coli or Saccharomyces cerevisiae).

-

Protein Purification: Overexpress and purify the recombinant enzymes.

-

In Vitro Assays:

-

Incubate the purified monooxygenase with decanoyl-ACP and necessary cofactors (e.g., NADPH, O₂) and analyze the products by LC-MS for the formation of 6-hydroxydecanoyl-ACP.

-

Subsequently, add the purified dehydrogenase to the reaction mixture and monitor for the formation of 6-hydroxy-5-oxodecanoyl-ACP.

-

Finally, introduce the purified thioesterase and look for the release of this compound.

-

Part 3: Potential Biological Significance and Future Directions

While the biological activity of this compound is not well-documented, related hydroxyketones and polyketides exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties.[8][9] Elucidating the biosynthetic pathway of this compound is the first step towards understanding its natural role and exploring its potential as a therapeutic agent.

Future research should focus on:

-

Screening for Biological Activity: Testing purified this compound in a battery of biological assays to identify any antimicrobial, antifungal, anti-inflammatory, or cytotoxic effects.[10]

-

Metabolic Engineering: Once the BGC is confirmed, it can be heterologously expressed in a chassis organism like E. coli or S. cerevisiae for sustainable and scalable production.

-

Enzyme Engineering: The tailoring enzymes can be engineered to accept different substrates, potentially leading to the creation of novel, bioactive analogs of this compound.[11]

Conclusion

The biosynthesis of this compound presents an exciting challenge for the natural product research community. By combining classical biochemical techniques with modern genetic and synthetic biology tools, the proposed pathway can be systematically investigated and validated. This guide provides a comprehensive framework for this endeavor, empowering researchers to unravel the molecular machinery behind the synthesis of this intriguing molecule and unlock its potential for the benefit of science and medicine.

References

- 1. csun.edu [csun.edu]

- 2. PathWhiz [smpdb.ca]

- 3. byjus.com [byjus.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. snscourseware.org [snscourseware.org]

- 7. Ideas and experiments in biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biological effects of tolytoxin (6-hydroxy-7-O-methyl-scytophycin b), a potent bioactive metabolite from cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Constructing de novo biosynthetic pathways for chemical synthesis inside living cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 6-Hydroxy-5-decanone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-5-decanone is a β-hydroxy ketone, a structural motif of significant interest in organic synthesis and medicinal chemistry. The presence of both a carbonyl and a hydroxyl group in close proximity imparts unique chemical reactivity and potential for diverse biological activities. Accurate structural elucidation and characterization of such molecules are paramount for their application in research and development. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data serves as a blueprint for its unambiguous identification and provides insights into its electronic and structural properties.

Molecular Structure and Key Spectroscopic Correlations

The structure of this compound, with its ten-carbon backbone, a ketone at the 5-position, and a hydroxyl group at the 6-position, gives rise to a distinct set of signals in various spectroscopic analyses. The interplay between the carbonyl and hydroxyl groups, including the potential for intramolecular hydrogen bonding, is a key feature to consider when interpreting the spectral data.

A Researcher's Guide to Investigating the Biological Activity of 6-Hydroxy-5-decanone and Related Aliphatic Hydroxy Ketones

Abstract: The discovery and development of novel therapeutic agents are paramount to advancing human health. While a significant body of research exists for many classes of organic molecules, compounds like 6-Hydroxy-5-decanone remain largely unexplored, representing both a challenge and an opportunity. This technical guide addresses the current knowledge gap surrounding this compound and provides a comprehensive framework for its biological evaluation. In the absence of specific data for this molecule, this document outlines a systematic approach for the initial screening and characterization of its potential antimicrobial, anti-inflammatory, and cytotoxic properties. Detailed, field-proven protocols for key in vitro assays are provided, alongside insights into experimental design and data interpretation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in unlocking the therapeutic potential of this compound and other novel aliphatic hydroxy ketones.

Introduction: The Untapped Potential of Aliphatic Hydroxy Ketones

Aliphatic hydroxy ketones are a class of organic compounds characterized by a ketone functional group and a hydroxyl group on an acyclic carbon chain. While aromatic hydroxy ketones have been investigated as precursors for compounds like aspirin and paracetamol, their aliphatic counterparts are less characterized in terms of their intrinsic biological activities.[1] These molecules are often viewed as versatile intermediates in the synthesis of more complex, biologically active compounds.[1][2] However, the inherent chemical functionalities of aliphatic hydroxy ketones—a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting carbonyl group—suggest the potential for direct interaction with biological targets.

The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery.[3][4][5] Natural products, in particular, have historically been a rich source of new medicines, with over half of new antibacterial drugs from 1981 to 2019 originating from natural sources or their derivatives.[3] The workflow for natural product drug discovery typically involves initial screening for biological activity, followed by isolation and characterization of the active compounds.[3][6][7]

This guide focuses on this compound as a case study for a largely uninvestigated molecule. A survey of the scientific literature reveals a significant lack of data on its biological effects. Therefore, this document will not serve as a review of its known activities, but rather as a proposed roadmap for their discovery. We will detail a logical, phased approach to screening, beginning with broad assessments of antimicrobial, anti-inflammatory, and cytotoxic potential.

Proposed Screening Workflow for a Novel Compound

The initial investigation of a novel compound like this compound should follow a structured, hierarchical screening cascade. This approach allows for efficient use of resources and provides a clear decision-making framework for further investigation. The process begins with broad in vitro assays and progresses to more specific and complex studies based on initial findings.[8]

Figure 1: A phased workflow for the initial biological screening of a novel compound.

Foundational Screening Protocols

The following sections provide detailed, step-by-step protocols for the initial assessment of the antimicrobial, anti-inflammatory, and cytotoxic activities of this compound. These in vitro methods are widely used, cost-effective, and provide a solid foundation for further research.[9][10]

Assessment of Antimicrobial Activity

Aliphatic ketones and aldehydes have demonstrated antimicrobial properties, with their efficacy often influenced by carbon chain length.[11][12][13] Therefore, a primary screen for antimicrobial activity is a logical starting point. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[10][14][15][16]

Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Reagents and Microorganisms:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide, DMSO).

-

Culture the desired bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media overnight.

-

Adjust the turbidity of the microbial suspensions to match a 0.5 McFarland standard.

-

-

Assay Procedure (96-well plate format):

-

Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

-

Add 50 µL of the compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

-

Add 50 µL of the diluted microbial suspension to each well.

-

Include positive (microbes with no compound) and negative (broth only) controls.

-

-

Incubation and Reading:

-

Incubate the plates at the optimal temperature for the microorganisms (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

-

Data Presentation:

| Microorganism | Compound | MIC (µg/mL) |

| S. aureus | This compound | Experimental Value |

| E. coli | This compound | Experimental Value |

| C. albicans | This compound | Experimental Value |

| S. aureus | Positive Control (e.g., Ampicillin) | Known Value |

| E. coli | Positive Control (e.g., Ampicillin) | Known Value |

| C. albicans | Positive Control (e.g., Fluconazole) | Known Value |

Assessment of Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases.[9] Several in vitro assays can provide an initial indication of a compound's anti-inflammatory potential. The inhibition of protein denaturation is a well-established method, as denaturation of proteins is a known cause of inflammation.[17][18]

Protocol 3.2: Inhibition of Albumin Denaturation Assay

-

Preparation of Reagents:

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA).

-

Prepare various concentrations of this compound and a standard anti-inflammatory drug (e.g., Diclofenac sodium) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).

-

-

Assay Procedure:

-

To 0.5 mL of the BSA solution, add 0.5 mL of the test compound or standard drug at different concentrations.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

The IC50 value (the concentration required to inhibit 50% of denaturation) can be determined by plotting the percentage inhibition against the compound concentration.

-

Assessment of Cytotoxicity

Cytotoxicity testing is crucial in early-stage drug discovery to assess the potential of a compound to cause cell death.[19][20][21] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[19][20]

Protocol 3.3: MTT Assay for Cytotoxicity

-

Cell Culture and Seeding:

-

Culture a suitable human cell line (e.g., HEK293, HepG2) in appropriate media.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the existing media with the media containing the different concentrations of the compound.

-

Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

-

Incubate the plate for 24-72 hours.

-

-

MTT Assay and Measurement:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measure the absorbance of the solution in a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the CC50 (50% cytotoxic concentration).[8]

-

Mechanistic Insights and Future Directions

The initial screening assays provide a foundational understanding of the biological activities of this compound. Positive "hits" in any of these assays warrant further investigation to elucidate the mechanism of action.

Figure 2: Potential mechanistic pathways to investigate for an anti-inflammatory hit.

For instance, if this compound demonstrates anti-inflammatory properties, subsequent studies could involve:

-

Enzyme Inhibition Assays: To determine if the compound inhibits key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).[9][22]

-

Cytokine Release Assays: To measure the effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in stimulated immune cells like macrophages.[23]

-

Signaling Pathway Analysis: To investigate the compound's impact on key inflammatory signaling pathways, such as the NF-κB pathway.[23]

Similarly, confirmed antimicrobial activity would lead to studies on the mechanism of bacterial or fungal cell death, while significant cytotoxicity would necessitate further investigation into the pathways of apoptosis or necrosis.

Conclusion

While this compound is currently an understudied molecule, it represents a potential starting point for the discovery of new bioactive compounds. The lack of existing data should not be a deterrent but rather an encouragement for novel investigation. By employing the systematic screening workflow and detailed protocols outlined in this guide, researchers can efficiently and effectively evaluate the biological potential of this compound and other related aliphatic hydroxy ketones. This foundational work is a critical first step in the long but rewarding journey of drug discovery and development.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 4. mdpi.com [mdpi.com]

- 5. Using natural products for drug discovery: the impact of the genomics era - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. journalajrb.com [journalajrb.com]

- 10. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 13. mdpi.com [mdpi.com]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]

- 17. bbrc.in [bbrc.in]

- 18. ijddr.in [ijddr.in]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. kosheeka.com [kosheeka.com]

- 21. hilarispublisher.com [hilarispublisher.com]

- 22. mdpi.com [mdpi.com]

- 23. Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Pathway to 6-Hydroxy-5-decanone: A Technical Guide to its Synthesis, Purification, and Characterization

Section 1: Chemical Identity and Physicochemical Properties

6-Hydroxy-5-decanone is a C10 aliphatic β-hydroxy ketone with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol [2]. Its structure features a carbonyl group at the 5-position and a hydroxyl group on the adjacent carbon (C6), which is a chiral center. The presence of both a ketone and an alcohol functional group makes it a versatile intermediate in organic synthesis.

| Property | Value | Source |

| IUPAC Name | 6-hydroxydecan-5-one | PubChem[2] |

| CAS Number | 6540-98-3 | PubChem[2] |

| Molecular Formula | C₁₀H₂₀O₂ | PubChem[2] |

| Molecular Weight | 172.26 g/mol | PubChem[2] |

| XLogP3-AA (Predicted) | 2.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 6 | PubChem[2] |

Section 2: Synthesis of this compound via Aldol Condensation

The most direct and classical approach to synthesizing β-hydroxy ketones like this compound is the aldol condensation[1][3]. This reaction forms a new carbon-carbon bond by reacting an enolate with a carbonyl compound[3]. In this case, the crossed aldol condensation of pentanal and 2-pentanone is the logical synthetic route.

Reaction Principle and Mechanism

The base-catalyzed aldol condensation begins with the deprotonation of the α-carbon of the ketone (2-pentanone) by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (pentanal). The resulting alkoxide intermediate is then protonated to yield the β-hydroxy ketone, this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for a base-catalyzed crossed aldol condensation.

Materials:

-

2-Pentanone (reagent grade)

-

Pentanal (reagent grade)

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Hydrochloric acid (HCl), dilute (e.g., 1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-pentanone (1.0 equivalent) in 95% ethanol.

-

Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 2 M) with vigorous stirring.

-

Aldehyde Addition: Add pentanal (1.0 equivalent) dropwise to the cooled reaction mixture over 15-20 minutes, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and neutralize it by slowly adding dilute hydrochloric acid until the pH is approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Section 3: Purification and Isolation

The crude product from the aldol condensation will likely contain unreacted starting materials and potentially self-condensation byproducts. Purification is essential to obtain high-purity this compound. Flash column chromatography is a highly effective method for this purpose[4][5].

Flash Column Chromatography Protocol

Materials:

-

Silica gel (for flash chromatography)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Crude this compound

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the solvent mixture is gradually increased to separate the components.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a liquid.

Section 4: Structural Elucidation and Characterization

Rigorous analytical techniques are required to confirm the structure and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Key Observations | Source |

| ¹H NMR | Data available on SpectraBase. | SpectraBase[6] |

| ¹³C NMR | Data available on SpectraBase. | SpectraBase[6][7] |

| FTIR | Characteristic C=O and O-H stretching frequencies. | PubChem[2], ChemicalBook[8] |

| Mass Spec. | Molecular ion peak and fragmentation pattern consistent with the structure. | PubChem[2], NIST[9] |

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Key signals would include the triplet from the terminal methyl groups, multiplets for the methylene chains, and a characteristic signal for the proton on the carbon bearing the hydroxyl group.

-

¹³C NMR: Shows the number of unique carbon environments. A peak corresponding to the carbonyl carbon would be expected in the downfield region (around 210-215 ppm), with other peaks corresponding to the aliphatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is used to identify the functional groups present. For this compound, the key absorptions are:

-

A broad peak around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol.

-

A strong, sharp peak around 1710 cm⁻¹ corresponding to the C=O stretch of the ketone.

Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique provides the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M+): Expected at m/z = 172.

-

Key Fragments: Common fragmentation patterns for ketones would be observed, such as alpha-cleavage on either side of the carbonyl group. PubChem lists major peaks at m/z 69, 85, and 57[2].

Section 5: Stereochemistry

The C6 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). The aldol condensation described above, using achiral reagents and catalysts, will produce a racemic mixture (an equal mixture of both enantiomers).

The synthesis of a single enantiomer would require a stereoselective synthesis, for example, by using a chiral catalyst or a chiral auxiliary[10]. The characterization of the enantiomeric composition would necessitate the use of chiral chromatography or NMR with chiral shift reagents.

Section 6: Potential Applications and Biological Relevance

While specific applications for this compound are not extensively documented, β-hydroxy ketones are an important class of molecules with known biological activities. For instance, β-hydroxybutyrate, a related ketone body, has been shown to have roles in cellular signaling and may reduce the production of senescent cells associated with vascular aging[11][12][13][14]. The structural motif of this compound makes it a potential candidate for further investigation in areas such as:

-

Drug Discovery: As a chiral building block for the synthesis of more complex bioactive molecules.

-

Metabolic Research: To study the effects of exogenous β-hydroxy ketones on cellular processes.

-

Flavor and Fragrance Chemistry: Although currently not used for this purpose, its structure suggests potential sensory properties that could be explored.

Section 7: Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, purification, and characterization of this compound. By leveraging the classical aldol condensation, a robust and scalable synthetic route is established. The detailed protocols for purification via flash chromatography and characterization using modern spectroscopic techniques provide a solid foundation for researchers to produce and validate this compound with high purity. The discussion of its stereochemistry and potential applications highlights areas for future research and development, positioning this compound as a valuable molecule for further scientific exploration.

References

- 1. amherst.edu [amherst.edu]

- 2. 5-Decanone, 6-hydroxy- | C10H20O2 | CID 110894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 5-Decanone, 6-hydroxy-(27620-76-4) IR Spectrum [chemicalbook.com]

- 9. 5-Decanone, 6-hydroxy- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. foundmyfitness.com [foundmyfitness.com]

- 12. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 13. Beta-Hydroxybutyrate: A Dual Function Molecular and Immunological Barrier Function Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 14. foundmyfitness.com [foundmyfitness.com]

Review of 6-Hydroxy-5-decanone literature

An In-depth Technical Guide to 6-Hydroxy-5-decanone

This guide serves as a comprehensive technical review of this compound, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a synthesized understanding of the molecule's properties, potential synthesis, and analytical methodologies, grounded in established scientific principles. We will explore the causality behind experimental choices and propose robust protocols, highlighting both the current state of knowledge and the significant opportunities for future research.

Introduction to this compound

This compound, also known as valeroin, is an α-hydroxy ketone (or acyloin) characterized by a ten-carbon backbone with a hydroxyl group on carbon 6 and a ketone on carbon 5. Its structure presents an interesting subject for chemical synthesis and a potential scaffold for biological applications. While commercially available for research purposes, its natural occurrence has not been documented, and its biological functions remain largely unexplored, presenting a fertile ground for investigation.[1]

This document provides a detailed exploration of its physicochemical properties, proposes robust synthetic pathways based on analogous compounds, discusses potential areas of biological significance, and outlines a detailed analytical workflow for its detection and quantification.

Physicochemical Properties and Spectroscopic Characterization

Understanding the fundamental properties of this compound is the first step in designing experiments. Key identifiers and properties have been compiled from various chemical databases.[2][3]

Data Presentation: Key Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-hydroxydecan-5-one | PubChem[2] |

| Synonyms | 5-Decanone, 6-hydroxy-; Valeroin | The Good Scents Company, PubChem[1][2] |

| CAS Number | 6540-98-3 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₂₀O₂ | PubChem[2] |

| Molecular Weight | 172.26 g/mol | PubChem[2] |

| Boiling Point (est.) | 213.25 °C @ 760 mm Hg | The Good Scents Company[1] |

| logP (o/w) (est.) | 2.758 | The Good Scents Company[1] |

| InChIKey | ORLDHCIQVZTBQQ-UHFFFAOYSA-N | Sigma-Aldrich |

Spectroscopic Profile

While full datasets require empirical measurement, the structure allows for the confident prediction of its spectroscopic signature, essential for its identification.

-

Mass Spectrometry (MS): In a typical electron impact (EI) GC-MS analysis, this compound would undergo characteristic α-cleavage adjacent to the carbonyl group. We would expect to see major fragments resulting from the cleavage of the C4-C5 and C6-C7 bonds. Predicted collision cross-section (CCS) values can further aid in identification in ion mobility-mass spectrometry setups.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two key features: a strong, sharp absorption band around 1710 cm⁻¹ corresponding to the C=O (carbonyl) stretch, and a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H (hydroxyl) stretch.[2][5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show characteristic signals for the two terminal methyl groups (triplets, ~0.9 ppm). The proton on the hydroxyl-bearing carbon (C6) would appear as a multiplet, and the hydroxyl proton itself would be a broad singlet whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR: A prominent signal for the carbonyl carbon would be observed downfield (~210 ppm). The carbon bearing the hydroxyl group (C6) would resonate around 70-80 ppm, with the remaining aliphatic carbons appearing upfield.

-

Synthesis of this compound: Proposed Methodologies

Experimental Protocol: Enantioselective Synthesis